molecular formula C18H32ClN B2889451 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride CAS No. 1217056-25-1

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride

Cat. No.: B2889451
CAS No.: 1217056-25-1
M. Wt: 297.91
InChI Key: PVRPCWBTPSHUMU-UHFFFAOYSA-N
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Description

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride is a complex organic compound known for its unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride typically involves multiple steps, starting with the preparation of the tricyclic core. The tricyclic structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.3.1.1(3,8)]undecane: Shares the tricyclic core but lacks the piperidine ring and methyl group.

    Adamantane: Another tricyclic compound with a similar structure but different functional groups.

    Homoadamantane: Similar to adamantane but with a different arrangement of carbon atoms

Uniqueness

4-methyl-1-({tricyclo[4.3.1.1^{3,8}]undecan-1-yl}methyl)piperidine hydrochloride is unique due to its combination of the tricyclic core with the piperidine ring and methyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .

Properties

IUPAC Name

4-methyl-1-(1-tricyclo[4.3.1.13,8]undecanylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N.ClH/c1-14-4-6-19(7-5-14)13-18-10-15-2-3-16(11-18)9-17(8-15)12-18;/h14-17H,2-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRPCWBTPSHUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC23CC4CCC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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